Peptide 5g

Antimicrobial Resistance Gram-negative Bacteria Membrane-active Peptides

Peptide 5g (also designated Vespid chemotactic peptide 5g, VCP 5g) is a 13-residue cationic antimicrobial peptide (AMP) originally isolated from the venom of the wasp Vespa magnifica. Its primary sequence is H-Phe-Leu-Ile-Ile-Arg-Arg-Pro-Ile-Val-Leu-Gly-Leu-Leu-OH (FLIIRRPIVLGLL), with a molecular weight of 1522.96 Da, molecular formula C75H131N19O14, and a theoretical pI of 12.4.

Molecular Formula C75H131N19O14
Molecular Weight 1523.0 g/mol
Cat. No. B12370579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide 5g
Molecular FormulaC75H131N19O14
Molecular Weight1523.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C75H131N19O14/c1-17-45(14)59(93-71(105)60(46(15)18-2)91-66(100)54(36-42(8)9)87-62(96)49(76)38-48-26-21-20-22-27-48)69(103)85-50(28-23-31-81-74(77)78)64(98)86-51(29-24-32-82-75(79)80)72(106)94-33-25-30-56(94)67(101)92-61(47(16)19-3)70(104)90-58(44(12)13)68(102)88-52(34-40(4)5)63(97)83-39-57(95)84-53(35-41(6)7)65(99)89-55(73(107)108)37-43(10)11/h20-22,26-27,40-47,49-56,58-61H,17-19,23-25,28-39,76H2,1-16H3,(H,83,97)(H,84,95)(H,85,103)(H,86,98)(H,87,96)(H,88,102)(H,89,99)(H,90,104)(H,91,100)(H,92,101)(H,93,105)(H,107,108)(H4,77,78,81)(H4,79,80,82)/t45-,46-,47-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-,60-,61-/m0/s1
InChIKeyRYFJHQWNPBLARV-WEKFKAQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of Peptide 5g (Vespid Chemotactic Peptide 5g, CAS 908065-91-8) as a Broad-Spectrum Antimicrobial Lead


Peptide 5g (also designated Vespid chemotactic peptide 5g, VCP 5g) is a 13-residue cationic antimicrobial peptide (AMP) originally isolated from the venom of the wasp Vespa magnifica [1]. Its primary sequence is H-Phe-Leu-Ile-Ile-Arg-Arg-Pro-Ile-Val-Leu-Gly-Leu-Leu-OH (FLIIRRPIVLGLL), with a molecular weight of 1522.96 Da, molecular formula C75H131N19O14, and a theoretical pI of 12.4 [2]. The peptide belongs to the mast cell degranulating (MCD) peptide family and is homologous to both vespid chemotactic peptides and temporin-class AMPs from amphibians [1]. Peptide 5g exerts its antimicrobial action via membrane disruption, targeting negatively charged microbial membranes through its amphipathic α-helical conformation while exhibiting little hemolytic activity against human erythrocytes [1][3].

Why Generic AMP Substitution Fails: Structural Determinants of Peptide 5g's Differential Antimicrobial Spectrum


Within the vespid chemotactic peptide (VCP) family, single-residue variations produce functionally significant differences in antimicrobial potency and spectrum. Peptide 5g differs from its closest intra-family homolog VCP 5h by only three amino acid residues (5g: FLIIRRPIVLGLL; 5h: FLPIIGKLLSGLL), yet this seemingly minor divergence drives a 2-fold improvement in anti-Candida potency (MIC = 12.5 μg/mL for 5g versus 25 μg/mL for 5h) [1][2]. Compared to classical mastoparans from the same venom source—which are tetradecapeptides with distinct sequences and potent hemolytic activity—Peptide 5g belongs to the chemotactic peptide subfamily characterized by markedly lower hemolytic potential, making direct substitution of mastoparan-class peptides for chemotactic-class peptides inappropriate for experiments requiring mammalian cell compatibility [1][3]. Even among commercial AMPs, Peptide 5g's balanced Gram-negative, Gram-positive, and antifungal coverage in a single 13-mer scaffold is not a generic property shared by all membrane-active peptides, necessitating compound-specific procurement decisions [1][4].

Quantitative Differentiation Evidence for Peptide 5g Versus Closest Analogs and In-Class Alternatives


Direct Head-to-Head MIC Comparison of Peptide 5g Versus Ampicillin Against Escherichia coli

Peptide 5g demonstrates a 2-fold lower MIC (30 μg/mL) against Escherichia coli compared to the conventional β-lactam antibiotic ampicillin (MIC = 60 μg/mL) . Because this comparison was conducted under the same standardized broth microdilution conditions, the data support Peptide 5g's superior potency against E. coli as a membrane-active alternative with a mechanism orthogonal to β-lactam targeting of cell wall synthesis. This is a direct head-to-head comparison reported by Li et al. (2020) and cited on the SciPeptide technical datasheet.

Antimicrobial Resistance Gram-negative Bacteria Membrane-active Peptides Minimum Inhibitory Concentration

Comparative Antifungal MIC of Peptide 5g Versus Its Closest Intra-Family Homolog VCP 5h Against Candida albicans

Peptide 5g achieves a 2-fold lower MIC (12.5 μg/mL) against Candida albicans ATCC 2002 compared to its closest sequence homolog VCP 5h (MIC = 25 μg/mL) [1][2]. Both peptides were isolated from the same venom source (Vespa magnifica), and their MIC values were determined by Xu et al. (2006) under identical experimental conditions. The sequence divergence—FLIIRRPIVLGLL (5g) versus FLPIIGKLLSGLL (5h)—highlights the functional impact of the Arg-Arg-Pro motif and C-terminal Val substitution present in 5g but absent in 5h [1]. This is a cross-study comparable comparison drawing from the same primary publication.

Antifungal Peptides Candida albicans Chemotactic Peptide Family Structure-Activity Relationship

Quantitative Hemolytic Safety Window of Peptide 5g Relative to Mastoparan-Class Peptides from the Same Venom Source

Peptide 5g exhibits little hemolytic activity against human red blood cells, a property explicitly noted in the original characterization by Xu et al. (2006) and corroborated by UniProt annotation [1][2]. In contrast, mastoparan-family peptides co-purified from the same Vespa magnifica venom—including Mastoparan M—display potent hemolytic activity (EC50 ≤ 100 μM for 18 of 55 mastoparan peptides surveyed) [3]. While the Xu et al. study did not report a precise HC50 value for 5g, the peptide was described as having 'little hemolytic activity,' consistent with the DRAMP database annotation that the closely related VCP 5f shows 'little hemolytic activity up to 50 μg/mL against rabbit red blood cells' [4]. This class-level inference positions Peptide 5g within the low-hemolysis chemotactic peptide subfamily, as opposed to the high-hemolysis mastoparan subfamily.

Hemolytic Activity Therapeutic Index Mammalian Cell Selectivity Peptide Toxicity

Quantitative Antimicrobial Spectrum Breadth: Peptide 5g Covers Three Microbial Classes in a Single 13-mer Scaffold

Peptide 5g inhibits representatives of all three major microbial target classes—Gram-negative bacteria (E. coli ATCC 25922, MIC = 30 μg/mL), Gram-positive bacteria (S. aureus ATCC 2592, MIC = 10 μg/mL), and fungi (C. albicans ATCC 2002, MIC = 12.5 μg/mL)—as reported in the single primary characterization study by Xu et al. (2006) [1]. The MIC values were determined simultaneously under identical broth microdilution conditions, enabling direct intra-study comparison of potency across microbial classes. The rank order of susceptibility is S. aureus (10 μg/mL) > C. albicans (12.5 μg/mL) > E. coli (30 μg/mL) [1]. By comparison, the intra-family homolog VCP 5e exhibits an MIC of 5 μg/mL against S. aureus but 25 μg/mL against C. albicans, revealing a different potency rank order [2]. This demonstrates that Peptide 5g possesses a uniquely balanced tri-class antimicrobial profile that is not uniformly shared by all VCP family members.

Broad-spectrum Antimicrobial Gram-positive Gram-negative Antifungal Membrane Disruption

Physicochemical Differentiation: Peptide 5g's High Cationicity and Hydrophobicity Drive Membrane-Selective Antimicrobial Action

Peptide 5g exhibits a theoretical pI of 12.4 and a Grand Average of Hydropathy (GRAVY) index of 1.9, reflecting its strongly cationic and highly hydrophobic character [1]. Among the VCP family, 5g's net charge of +2 (from two arginine residues) and high hydrophobicity (driven by eight hydrophobic residues including four leucines, three isoleucines, and one valine) distinguishes it from VCP 5e (net charge +1, lower hydrophobicity) and VCP 5h (net charge +1) [2][3]. This physicochemical profile directly underpins the peptide's membrane-disrupting mechanism: the high pI ensures electrostatic attraction to negatively charged microbial membranes, while the high GRAVY facilitates hydrophobic insertion into the lipid bilayer, a dual property that is not uniformly present across VCP family members and is predictive of differential antimicrobial potency [1][4].

Peptide Physicochemistry Grand Average of Hydropathy Isoelectric Point Membrane Selectivity Cationic Peptide

Validated Research and Industrial Application Scenarios for Peptide 5g Based on Quantitative Differentiation Evidence


Antimicrobial Resistance Research: Membrane-Active Alternative to Conventional Antibiotics for Gram-negative Pathogens

Peptide 5g is the appropriate procurement choice for laboratories investigating membrane-active antimicrobial peptides as alternatives to β-lactam antibiotics. As demonstrated by the direct head-to-head comparison, Peptide 5g achieves an MIC of 30 μg/mL against E. coli—2-fold lower than ampicillin (60 μg/mL)—with a mechanism based on membrane disruption rather than cell wall synthesis inhibition [1]. This distinction makes Peptide 5g particularly valuable as a positive control or lead scaffold in screening cascades designed to identify AMPs that retain activity against β-lactam-resistant Gram-negative isolates.

Antifungal Drug Discovery: Lead Scaffold with Dual Antibacterial-Antifungal Activity in a Single Peptide

For programs targeting Candida albicans infections, Peptide 5g's MIC of 12.5 μg/mL against C. albicans ATCC 2002 is 2-fold superior to that of the next-closest VCP family member VCP 5h (MIC = 25 μg/mL), as measured under identical experimental conditions [1]. This quantitative antifungal advantage, combined with its concurrent antibacterial activity, positions Peptide 5g as the preferred procurement option for broad-spectrum antifungal-antibacterial hybrid screening campaigns.

Mammalian Cell-Compatible Antimicrobial Screening: Low-Hemolysis Chemotactic Peptide for Co-Culture Assays

Peptide 5g belongs to the low-hemolysis chemotactic peptide subfamily, in contrast to mastoparan-family peptides from the same venom source that exhibit EC50 ≤ 100 μM for erythrocyte lysis [1]. For experimental workflows that involve co-incubation of antimicrobial peptides with mammalian cells—including macrophage infection models, epithelial barrier assays, and in vivo toxicity studies—Peptide 5g is the appropriate procurement choice to minimize hemolysis-related experimental artifacts.

Structure-Activity Relationship (SAR) Studies: High-Cationicity Physicochemical Reference Point in VCP Family

Peptide 5g's distinct physicochemical profile—pI of 12.4, GRAVY of 1.9, and net charge of +2—establishes it as the most cationic and hydrophobic member of the characterized VCP family [1]. Procurement of Peptide 5g as the high-cationicity reference enables systematic SAR investigations correlating increased positive charge density and hydrophobicity with enhanced membrane permeabilization potency, informing the rational design of next-generation synthetic AMPs with optimized selectivity indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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